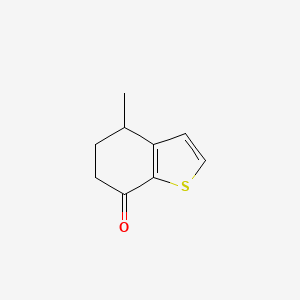
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol It is a derivative of benzothiophene, characterized by the presence of a methyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-methyl-1,2-dihydrobenzothiophene as a starting material, which undergoes oxidation to form the desired ketone . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methyl group and the aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Halogenated and Nitrated Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one can be compared with other benzothiophene derivatives, such as:
Benzothiophene: The parent compound, lacking the methyl and ketone groups.
4,5,6,7-Tetrahydro-1-benzothiophen-7-one: Similar structure but without the methyl group.
4-Methylbenzothiophene: Lacks the ketone group but has the methyl group.
The presence of both the methyl and ketone groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
IUPAC Name |
4-methyl-5,6-dihydro-4H-1-benzothiophen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGDFFCKTOFWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
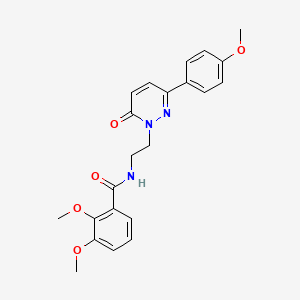
![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)
![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)
![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2615974.png)
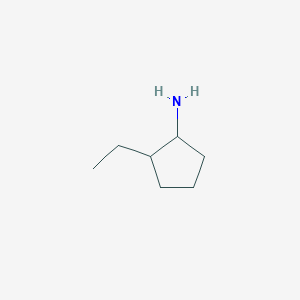
![N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2615978.png)
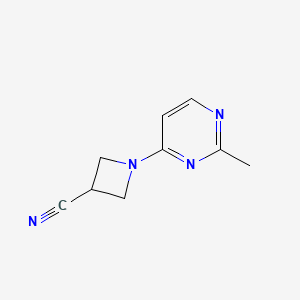
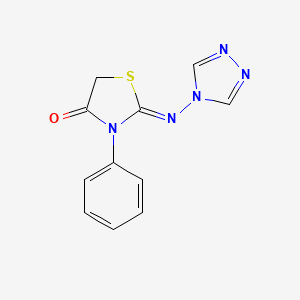
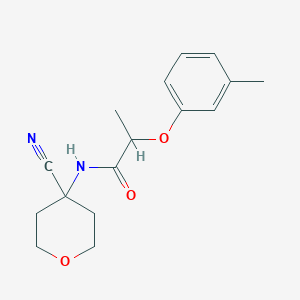
![2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2615986.png)
